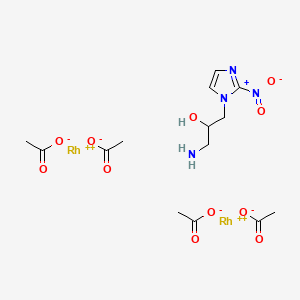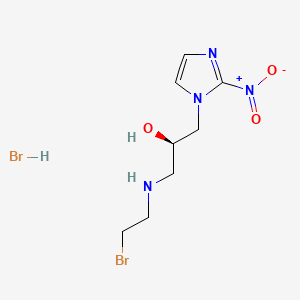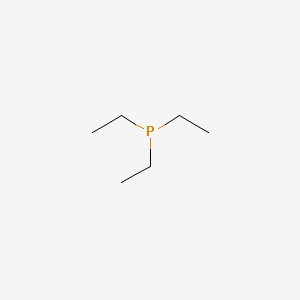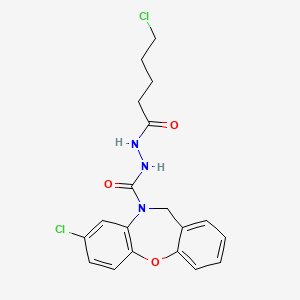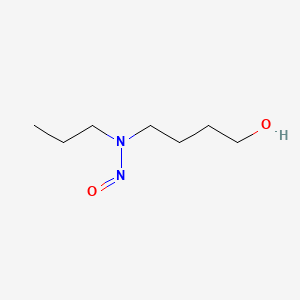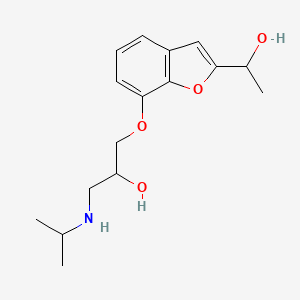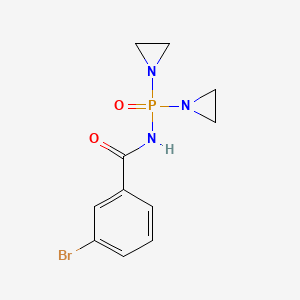
3-Cyano-7-(diethylamino)coumarin
Descripción general
Descripción
3-Cyano-7-(diethylamino)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a cyano group at the third position and a diethylamino group at the seventh position of the coumarin core. The unique structure of this compound imparts distinct photophysical properties, making it valuable in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
3-Cyano-7-(diethylamino)coumarin is primarily used as a reagent for the derivatization of amines and proteins . It has also been used for labeling synthetic peptides for high-throughput detection . This suggests that its primary targets are amines, proteins, and peptides.
Mode of Action
The compound interacts with its targets (amines, proteins, and peptides) through a process known as derivatization . In this process, the compound forms a covalent bond with the target molecule, altering its chemical structure. This alteration can change the target’s properties, such as its reactivity, polarity, or detectability.
Result of Action
The primary result of the action of this compound is the derivatization of amines and proteins. This can enhance the detectability of these molecules, particularly in high-throughput detection systems . The exact molecular and cellular effects would depend on the specific amines or proteins that are derivatized.
Análisis Bioquímico
Biochemical Properties
3-Cyano-7-(diethylamino)coumarin plays a crucial role in biochemical reactions, particularly as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of their functions and interactions. For instance, this compound has been used to label proteins and other carbonyl-containing molecules, allowing for sensitive optical quantification of individual cellular components . The compound’s interaction with enzymes such as phosphodiesterase and NAD(P)H:quinone oxidoreductase-1 has been studied, revealing its potential as an inhibitor in certain biochemical pathways . These interactions are primarily based on the compound’s ability to form stable complexes with the target biomolecules, thereby altering their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an anticancer agent by inhibiting the activity of enzymes overexpressed in tumors, such as NAD(P)H:quinone oxidoreductase-1 . Additionally, its fluorescent properties make it an excellent tool for imaging cellular structures and monitoring dynamic processes within cells. The compound’s ability to bind to specific cellular components allows researchers to visualize and quantify changes in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, the compound’s interaction with phosphodiesterase and NAD(P)H:quinone oxidoreductase-1 results in the inhibition of these enzymes, thereby affecting cellular signaling pathways and metabolic processes . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under various conditions, allowing for long-term experiments and observations . Its photophysical properties can change over time, affecting its fluorescence intensity and emission spectra. These temporal effects are crucial for designing experiments and interpreting results accurately. Additionally, long-term exposure to this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used for imaging and biochemical studies without adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are critical for determining the compound’s safety and efficacy in various applications. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with NAD(P)H:quinone oxidoreductase-1 and phosphodiesterase highlights its role in modulating redox reactions and cyclic nucleotide signaling pathways . Additionally, this compound can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to specific cellular compartments, where it exerts its effects . Additionally, this compound can accumulate in certain tissues, affecting its localization and activity. These transport and distribution properties are crucial for understanding the compound’s pharmacokinetics and optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules and exerts its effects . For example, this compound can localize to the nucleus, where it influences gene expression and transcriptional regulation. Additionally, its localization to the mitochondria can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-7-(diethylamino)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-(diethylamino)-2-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol at reflux temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, optical brighteners, and laser dyes.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-7-(dimethylamino)coumarin: Similar structure but with dimethylamino group instead of diethylamino group.
3-Cyano-7-(diisopropylamino)coumarin: Similar structure but with diisopropylamino group instead of diethylamino group.
3-Cyano-7-(dipropylamino)coumarin: Similar structure but with dipropylamino group instead of diethylamino group.
Uniqueness
3-Cyano-7-(diethylamino)coumarin is unique due to its specific photophysical properties, which are influenced by the presence of the diethylamino group. This makes it particularly valuable in applications requiring precise fluorescence characteristics, such as in biological imaging and analytical chemistry.
Propiedades
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-16(4-2)12-6-5-10-7-11(9-15)14(17)18-13(10)8-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYEVRVQGFIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350997 | |
| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51473-74-6 | |
| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51473-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)coumarin-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


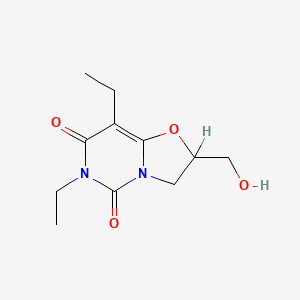

![4-(1-Hydroxy-2-{[3-(phenylsulfanyl)propyl]amino}propyl)phenol](/img/structure/B1216725.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)
![N-[2-[2-(1,3-diazepin-2-ylideneamino)ethoxy]ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1216727.png)
